N-(1,2,2-Triphenylethylidene)hydroxylamine
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Overview
Description
N-(1,2,2-Triphenylethylidene)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a triphenylethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,2-Triphenylethylidene)hydroxylamine typically involves the reaction of triphenylethylidene derivatives with hydroxylamine. One common method is the nucleophilic addition of hydroxylamine to a triphenylethylidene precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher efficiency and yield, including the use of continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,2-Triphenylethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrones.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Oximes and nitrones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,2,2-Triphenylethylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of oximes and nitrones.
Biology: Investigated for its potential role in biochemical pathways involving hydroxylamine derivatives.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of N-(1,2,2-Triphenylethylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The compound’s effects are mediated through its ability to form stable intermediates and products that can interact with biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1,2,2-Triphenylethylidene)hydrazine
- N-(1,2,2-Triphenylethylidene)amine
- N-(1,2,2-Triphenylethylidene)oxime
Uniqueness
N-(1,2,2-Triphenylethylidene)hydroxylamine is unique due to the presence of the hydroxylamine functional group, which imparts distinct reactivity and stability compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
CAS No. |
112292-44-1 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(1,2,2-triphenylethylidene)hydroxylamine |
InChI |
InChI=1S/C20H17NO/c22-21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,22H |
InChI Key |
HCLZCSMGZBOTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
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